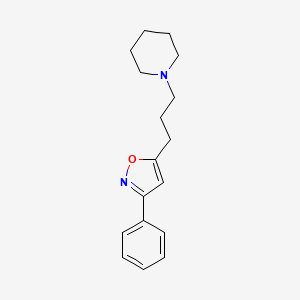

3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole

Description

BenchChem offers high-quality 3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-phenyl-5-(3-piperidin-1-ylpropyl)-1,2-oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N2O/c1-3-8-15(9-4-1)17-14-16(20-18-17)10-7-13-19-11-5-2-6-12-19/h1,3-4,8-9,14H,2,5-7,10-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOUVJMKUBQBVKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCCC2=CC(=NO2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole: Molecular Structure, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole, a heterocyclic compound with potential applications in medicinal chemistry. By synthesizing available data and established scientific principles, this document delves into its molecular structure, physicochemical properties, potential synthetic routes, and the pharmacological context of the broader isoxazole class of molecules.

Introduction to the Isoxazole Scaffold

The isoxazole ring is a five-membered aromatic heterocycle containing one nitrogen and one oxygen atom in adjacent positions.[1] This structural motif is a cornerstone in medicinal chemistry, featured in a wide array of pharmacologically active compounds.[2][3] The unique electronic and steric properties of the isoxazole ring allow it to serve as a versatile scaffold in drug design, contributing to enhanced physicochemical characteristics and biological activity.[2] Derivatives of isoxazole have demonstrated a broad spectrum of therapeutic effects, including anti-inflammatory, antimicrobial, anticancer, and analgesic properties.[1][3] The biological activity of these compounds is often attributed to the isoxazole ring's ability to engage in various non-covalent interactions, such as hydrogen bonding and pi-pi stacking.[4]

Molecular Structure and Physicochemical Properties

3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole is a disubstituted isoxazole featuring a phenyl group at the 3-position and a piperidin-1-ylpropyl side chain at the 5-position.

Molecular Structure Visualization

Caption: 2D structure of 3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole.

Physicochemical Data

A summary of the key physicochemical properties of 3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole is presented in the table below. These parameters are crucial for predicting the compound's behavior in biological systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source |

| IUPAC Name | 3-phenyl-5-(3-piperidin-1-ylpropyl)-1,2-oxazole | [5] |

| CAS Number | 895-73-8 | [6] |

| Molecular Formula | C17H22N2O | [5] |

| Molecular Weight | 270.37 g/mol | [5] |

| Predicted XlogP | 3.6 | [5] |

| Topological Polar Surface Area (TPSA) | 29.30 Ų | [5] |

| Hydrogen Bond Donor Count | 0 | [7] |

| Hydrogen Bond Acceptor Count | 3 | [8] |

| Rotatable Bond Count | 5 | [7] |

Synthesis and Characterization

Proposed Synthetic Workflow

Caption: Proposed synthesis workflow for 3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole.

Experimental Protocol: A General Approach

The following protocol outlines a general procedure for the synthesis of 3,5-disubstituted isoxazoles that can be adapted for the target compound.

Step 1: In situ Generation of Benzonitrile Oxide

-

Dissolve benzaldehyde oxime in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

-

Cool the solution in an ice bath.

-

Slowly add a solution of an oxidizing agent, for example, N-chlorosuccinimide (NCS) or aqueous sodium hypochlorite (bleach), to the reaction mixture.

-

Stir the reaction at a low temperature for a specified period to allow for the formation of the intermediate hydroximoyl chloride, which then eliminates HCl in the presence of a base to form benzonitrile oxide.

Step 2: [3+2] Cycloaddition

-

To the in situ generated benzonitrile oxide, add the alkyne, 5-(piperidin-1-yl)pent-1-yne.

-

Add a non-nucleophilic base, such as triethylamine, to facilitate the cycloaddition.

-

Allow the reaction to proceed at room temperature or with gentle heating, monitoring its progress by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

-

Once the reaction is complete, quench the reaction mixture with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to yield the pure 3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole.

Characterization

The synthesized compound should be thoroughly characterized to confirm its identity and purity using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the connectivity of atoms and the overall structure of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry will determine the exact mass of the compound, confirming its molecular formula.

-

Infrared (IR) Spectroscopy: IR spectroscopy will identify the characteristic functional groups present in the molecule, such as the C=N and N-O bonds of the isoxazole ring.

Pharmacological Potential and Future Directions

While specific biological activity data for 3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole is not available in the public domain, the well-documented and diverse pharmacological profiles of other isoxazole derivatives provide a strong rationale for its investigation.

Potential Therapeutic Areas

The isoxazole scaffold is present in numerous compounds with a wide range of biological activities.[1][2] These include:

-

Anti-inflammatory Activity: Many isoxazole derivatives have shown potent anti-inflammatory effects, often through the inhibition of enzymes like cyclooxygenase (COX).[3]

-

Anticancer Activity: Certain isoxazoles have demonstrated cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents.[3][11]

-

Antimicrobial Activity: The isoxazole nucleus is a key component of some antibacterial and antifungal drugs.[2]

-

Neurological Applications: Some isoxazole-containing compounds have been investigated for their effects on the central nervous system, including potential anxiolytic and antidepressant activities.[1]

Given the structural features of 3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole, particularly the presence of the basic piperidine moiety which can influence solubility and receptor binding, it is a promising candidate for screening in various biological assays to explore its therapeutic potential.

Proposed Signaling Pathway for Investigation

Caption: Hypothetical inhibition of the COX pathway by an isoxazole derivative.

Conclusion

3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole represents an intriguing molecule within the pharmacologically significant class of isoxazoles. While specific experimental data for this compound remains to be published, its structural features and the established biological activities of related compounds suggest it is a worthwhile candidate for further investigation. The synthetic strategies and analytical methods outlined in this guide provide a framework for its preparation and characterization, paving the way for future studies to elucidate its potential therapeutic value.

References

[5] MolForge. 3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole - Molecular Properties. Available from: [6] BLD Pharm. 3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole. Available from: [7] PubChemLite. 3-phenyl-5-(3-piperidinopropyl)isoxazole hydrochloride (C17H22N2O). Available from: [12] Moshang Chemical. 3-phenyl-N-(3-(piperidin-1-yl)propyl)isoxazole-5-carboxamide. Available from: [13] Howei. 3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride,≥95%. Available from: [1] Kumar, M., Kumar, P., & Sharma, A. (2024). A review of isoxazole biological activity and present synthetic techniques. Chemical Review and Letters, 7(4), 281-292. [11] Bustos, C., Molins, E., Cárcamo, J. G., Aguilar, M. N., Sánchez, C., Moreno-Villoslada, I., ... & Schott, E. (2015). New 3, 4, 5-trisubstituted isoxazole derivatives with potential biological properties. New Journal of Chemistry, 39(6), 4295-4307. [2] Al-Karagoly, H., & Al-Obaidi, A. (2022). A review of isoxazole biological activity and present synthetic techniques. Zanco Journal of Medical Sciences, 26(2), 223-235. [14] BLDpharm. 3-(4-Chlorophenyl)-5-(3-(piperidin-1-yl)propyl)isoxazole. Available from: [4] Hussein, F. H., & Ahmed, A. A. (2022). Synthesis, characterization and biological activity of some isoxazole derivatives via 1, 3-dipolar cycloaddition reaction of. Zanco Journal of Medical Sciences, 26(1), 1-12. [3] BenchChem. A Comparative Analysis of the Biological Activity of 3,5-Diphenylisoxazole and Other Isoxazole Isomers. Available from: [8] Echemi. 3-phenyl-5-(1-piperidin-1-ium-1-ylethyl)-1,2-oxazole;chloride. Available from: [15] Adichunchanagiri University. Synthesis, characterization, DFT, docking studies and molecular dynamics of some 3-phenyl-5-furan isoxazole derivatives as anti-. Available from: [9] Organic Chemistry Portal. Isoxazole synthesis. Available from: [10] Beilstein-Institut. Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Available from: Indian Journal of Chemistry. Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line. Available from: [16] PubChemLite. 3-phenyl-5-(piperidinomethyl)isoxazole hydrochloride (C15H18N2O). Available from: [17] PubChemLite. 3-phenyl-5-(1-piperidinoethyl)isoxazole hydrochloride (C16H20N2O). Available from: [18] ResearchGate. Scheme of synthesis of isoxazole derivatives. Available from: International Journal of Pharmaceutical and Chemical Sciences. SYNTHESIS , CHARACTERIZATION AND COMPUTATIONAL STUDY OF SOME NEW 5-(FURAN-2-YL)-3-PHENYL-4,5-DIHYDROISOXAZOLE DERIVATIVES FROM. Available from: [19] ChemScene. 3-(Piperidin-4-yl)isoxazole. Available from: Journal of the Chemical Society, Perkin Transactions 1. A regioselective synthesis of 3,5-disubstituted isoxazoles. Available from: [20] New Journal of Chemistry. New 3,4,5-trisubstituted isoxazole derivatives with potential biological properties. Available from:

Sources

- 1. ijpca.org [ijpca.org]

- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 5. molforge.ai [molforge.ai]

- 6. 895-73-8|3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole|BLD Pharm [bldpharm.com]

- 7. PubChemLite - 3-phenyl-5-(3-piperidinopropyl)isoxazole hydrochloride (C17H22N2O) [pubchemlite.lcsb.uni.lu]

- 8. echemi.com [echemi.com]

- 9. Isoxazole synthesis [organic-chemistry.org]

- 10. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]

- 11. waseda.elsevierpure.com [waseda.elsevierpure.com]

- 12. 3-phenyl-N-(3-(piperidin-1-yl)propyl)isoxazole-5-carboxamide - CAS号 875711-39-0 - 摩熵化学 [molaid.com]

- 13. CAS 1363994-23-3 | 3-Phenyl-5-(piperidin-4-yl)isoxazole hydrochloride,≥95% - Howei - Life Science Product & Service Solutions Provider [howeipharm.com]

- 14. 14735-11-6|3-(4-Chlorophenyl)-5-(3-(piperidin-1-yl)propyl)isoxazole|BLD Pharm [bldpharm.com]

- 15. acu.edu.in [acu.edu.in]

- 16. PubChemLite - 3-phenyl-5-(piperidinomethyl)isoxazole hydrochloride (C15H18N2O) [pubchemlite.lcsb.uni.lu]

- 17. PubChemLite - 3-phenyl-5-(1-piperidinoethyl)isoxazole hydrochloride (C16H20N2O) [pubchemlite.lcsb.uni.lu]

- 18. researchgate.net [researchgate.net]

- 19. chemscene.com [chemscene.com]

- 20. New 3,4,5-trisubstituted isoxazole derivatives with potential biological properties - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

The Isoxazole Nucleus: A Strategic Guide to Unlocking Structure-Activity Relationships

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, stands as a privileged scaffold in modern medicinal chemistry.[1][2][3] Its unique electronic and physicochemical properties, coupled with its metabolic stability and capacity for diverse molecular interactions, have cemented its role as a cornerstone in the design of novel therapeutic agents.[1][4] This guide provides a comprehensive exploration of the structure-activity relationships (SAR) of isoxazole-based ligands, moving beyond a mere recitation of facts to delve into the strategic rationale behind experimental design and data interpretation. We will dissect the causal links between structural modifications and biological outcomes, offering field-proven insights for researchers engaged in the discovery and development of isoxazole-containing drugs. This document is structured to serve as a self-validating system, where the principles discussed are substantiated by established protocols and authoritative references.

The Isoxazole Core: A Privileged Scaffold in Medicinal Chemistry

The isoxazole moiety's prevalence in successful drug candidates is no coincidence. Its inherent properties make it an attractive building block for several reasons:

-

Electronic Versatility: The electron-rich nature of the isoxazole ring allows it to participate in a wide range of non-covalent interactions, including hydrogen bonding, and π-π stacking, which are crucial for molecular recognition at biological targets.[2][5]

-

Metabolic Stability: The aromatic character of the isoxazole ring often imparts resistance to metabolic degradation, a desirable trait for improving the pharmacokinetic profile of a drug candidate.[1]

-

Synthetic Tractability: The synthesis of isoxazole derivatives is generally straightforward, allowing for the rapid generation of compound libraries for SAR studies.[4]

-

Bioisosteric Potential: The isoxazole ring can act as a bioisostere for other functional groups, such as amides and esters, offering a strategy to overcome liabilities like poor metabolic stability or to fine-tune physicochemical properties.[6][7][8]

These fundamental attributes have led to the development of isoxazole-containing drugs across a wide spectrum of therapeutic areas, including oncology, inflammation, infectious diseases, and neurology.[1][3][9]

Decoding the Structure-Activity Relationship: Key Principles and Case Studies

The biological activity of an isoxazole-based ligand is intricately linked to the nature and position of its substituents. Understanding these relationships is paramount for rational drug design.

The Critical Role of Substituents

The substituents on the isoxazole ring dictate the molecule's overall shape, polarity, and electronic distribution, thereby influencing its binding affinity and selectivity for a given biological target. SAR studies have consistently shown that even minor modifications can lead to significant changes in potency and pharmacological profile.[2][5]

A common observation is the impact of electron-withdrawing or electron-donating groups on the phenyl rings frequently attached to the isoxazole core. For instance, in the development of certain antimicrobial agents, the presence of electron-withdrawing groups like trifluoro and chloro has been shown to significantly increase activity.[2][10] Conversely, in other contexts, electron-donating groups such as methoxy substituents have been found to enhance anticancer activity.[5]

Case Study: Isoxazole-Based Cyclooxygenase (COX) Inhibitors

A prominent example of isoxazole SAR is in the development of selective cyclooxygenase-2 (COX-2) inhibitors for the treatment of inflammation.[1][11][12] Valdecoxib, a well-known NSAID, features a central isoxazole ring.[9][13]

-

Core Principle: The SAR for this class of compounds hinges on the diarylheterocycle motif. The isoxazole ring serves as a scaffold to orient two aryl groups in a specific conformation that allows for selective binding to the COX-2 active site.

-

Causality in Experimental Choices: Researchers systematically synthesized and tested a series of isoxazole derivatives with varying substituents on the phenyl rings. This approach allowed them to probe the steric and electronic requirements of the COX-2 binding pocket.

-

Key Findings: These studies revealed that a sulfonamide or a similar acidic moiety on one of the phenyl rings is crucial for potent COX-2 inhibition, as it interacts with a key arginine residue in the active site. The nature of the substituent on the second phenyl ring influences selectivity over the COX-1 isoform.

| Compound Class | Key Substituent | Target | Potency (IC50) | Reference |

| Diaryl-isoxazole | Sulfonamide on phenyl ring | COX-2 | Nanomolar range | [13] |

| Diaryl-isoxazole | Methyl on isoxazole ring | COX-2 | Varies with other substituents | [14] |

| Diaryl-isoxazole | Halogen on phenyl ring | COX-2 | Can enhance potency | [15] |

Case Study: Isoxazole Derivatives as Anticancer Agents

Isoxazole-containing compounds have demonstrated significant potential in oncology through various mechanisms, including the induction of apoptosis and the inhibition of key enzymes involved in cancer progression.[1][16][17]

-

Mechanism of Action: A notable mechanism is the inhibition of protein kinases.[16][18] For example, certain isoxazole derivatives act as ATP-competitive inhibitors of kinases like Casein Kinase 1 (CK1), which is implicated in signaling pathways that drive cancer cell proliferation.[13]

-

SAR Insights: SAR studies on these kinase inhibitors have highlighted the importance of specific substitution patterns on the isoxazole core to achieve high potency and selectivity. The substitution pattern often dictates the ability of the molecule to fit into the ATP-binding pocket and form key hydrogen bonds.

| Compound | Target | IC50 (µM) | Cell Line | Reference |

| Phenyl-isoxazole-carboxamide analogue | HeLa, MCF-7, Hep3B, HepG2 | Varies (e.g., 15-24 µg/ml) | Multiple | [2] |

| 3,5-bis(3′-indolyl)isoxazole | Human tumor cell lines | 17.4 - 20.5 µg/mL | Multiple | [3] |

| Isoxazole chalcone derivative | DU145 (prostate cancer) | 0.96 - 1.06 | DU145 | [5] |

Experimental Protocols for SAR Determination

A robust SAR study relies on well-designed and meticulously executed experiments. The following protocols represent standard methodologies for the synthesis and evaluation of isoxazole-based ligands.

General Synthesis of Isoxazole Derivatives via Chalcone Intermediate

This protocol describes a common and versatile method for synthesizing 3,5-disubstituted isoxazoles, which are frequently used in SAR studies.

Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)

-

Dissolve an appropriate aromatic aldehyde and an acetophenone derivative in ethanol.

-

Add an aqueous solution of a strong base, such as potassium hydroxide (KOH), dropwise while stirring at room temperature.

-

Continue stirring for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.

-

Filter the precipitated chalcone, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol).

Step 2: Isoxazole Ring Formation

-

Reflux the synthesized chalcone with hydroxylamine hydrochloride in a suitable solvent, such as ethanol or acetic acid, in the presence of a base (e.g., sodium acetate or potassium carbonate).

-

Monitor the reaction by TLC.

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

Filter the resulting solid, wash with water, and purify by recrystallization or column chromatography to obtain the desired isoxazole derivative.

In Vitro Biological Evaluation: Enzyme Inhibition Assay (Example: COX-2)

This protocol outlines a typical procedure for assessing the inhibitory activity of isoxazole compounds against the COX-2 enzyme.

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the COX-2 enzyme, a chromogenic substrate, and a buffer solution.

-

Add varying concentrations of the test compound to the wells. Include a positive control (e.g., celecoxib) and a negative control (vehicle).

-

Initiate the reaction by adding arachidonic acid.

-

Incubate the plate at 37°C for a specified time (e.g., 15 minutes).

-

Stop the reaction and measure the absorbance at a specific wavelength using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

In Silico Modeling for SAR Exploration

Computational techniques such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are invaluable tools for understanding and predicting the SAR of isoxazole derivatives.[19][20][21]

-

QSAR: This method establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. 3D-QSAR models, like CoMFA and CoMSIA, can provide contour maps that visualize the regions around a molecule where steric, electrostatic, and hydrophobic fields are favorable or unfavorable for activity.[19][21]

-

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a target protein. It can provide insights into the binding mode and key interactions (e.g., hydrogen bonds, hydrophobic interactions) that contribute to binding affinity.[19][20]

Visualizing Key Concepts and Workflows

Graphical representations are essential for conveying complex scientific information. The following diagrams, generated using Graphviz, illustrate key concepts discussed in this guide.

Caption: The concept of bioisosteric replacement using the isoxazole ring.

Conclusion and Future Perspectives

The isoxazole scaffold continues to be a highly fruitful area of research in drug discovery. A thorough understanding of its structure-activity relationships is crucial for the successful design of novel therapeutic agents with improved potency, selectivity, and pharmacokinetic profiles. The integration of traditional synthetic chemistry with modern computational techniques will undoubtedly accelerate the discovery of the next generation of isoxazole-based drugs. This guide has provided a framework for approaching SAR studies of isoxazole ligands, emphasizing the importance of a rational, data-driven approach to experimental design and interpretation.

References

- The Isoxazole Core: A Versatile Scaffold in Modern Drug Discovery - Benchchem.

- Advances in isoxazole chemistry and their role in drug discovery - PMC.

- Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery - Asian Journal of Research in Chemistry.

- Isoxazole ring as a useful scaffold in a search for new therapeutic agents - ResearchG

- Isoxazole Derivatives as Potential Pharmacophore for New Drug Development.

- Isoxazole/Isoxazoline Skeleton in the Structural Modification of N

- Synthesis, Biological Evaluation and QSAR Studies of Newer Isoxazole Deriv

- Investigation of the effect of isoxazole derivatives on glutathione-dependent enzymes associ

- 3D-QSAR and Molecular Dynamics Study of Isoxazole Derivatives to Identify the Structural Requirements for Farnesoid X Receptor (FXR) Agonists - PMC.

- Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method | SAR Public

- Bioisosteric replacement strategy for the synthesis of 1-azacyclic compounds with high affinity for the central nicotinic cholinergic receptors - PubMed.

- An In-Depth Technical Guide on the Core Mechanisms of Action of Bioactive Isoxazole Deriv

- A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole deriv

- The Use of Bioisosterism in Drug Design and Molecular Modific

- Bioisosterism: A Useful Strategy for Molecular Modific

- Discovery of Novel Isoxazole-Based Small-Molecule Toll-Like Receptor 8 Antagonists.

- The Multifaceted Pharmacological Profile of Isoxazole-Containing Molecules: A Technical Guide - Benchchem.

- A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - Taylor & Francis.

- Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs) | Request PDF.

- Bioisosterism - Drug Design Org.

- Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies | Scilit.

- Design of novel isoxazole derivatives as tubulin inhibitors using computer-aided techniques: QSAR modeling, in silico ADMETox, molecular docking, molecular dynamics, biological efficacy, and retrosynthesis - PubMed.

- Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies | ACS Omega.

- Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing.

- A review of isoxazole biological activity and present synthetic techniques.

- Oxazole and Isoxazole-containing Pharmaceuticals: Targets, Pharmacological Activities, and Their SAR Studies - ResearchG

- Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Rel

- Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole deriv

- Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole deriv

- Discovery of Novel Isoxazole-Based Small-Molecule Toll-Like Receptor 8 Antagonists.

- Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Publishing.

- Discovery of Novel Isoxazole-Based Small-Molecule Toll-Like Receptor 8 Antagonists | Journal of Medicinal Chemistry - ACS Public

- Advances in isoxazole chemistry and their role in drug discovery - Semantic Scholar.

- The 1,2,4-Oxadiazole Ring: A Versatile Bioisostere for Enhancing Drug-like Properties - Benchchem.

- SAR of the synthesized compounds.

- Advances in isoxazole chemistry and their role in drug discovery - RSC Publishing.

- Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflamm

- 3D-QSAR and Molecular Dynamics Study of Isoxazole Derivatives to Identify the Structural Requirements for Farnesoid X Receptor (FXR) Agonists - MDPI.

- Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Deriv

- A Brief Review on Isoxazole Deriv

- Experimental and Theoretical Approach to Novel Polyfunctionalized Isoxazole.

- Exploration of isoxazole analogs: Synthesis, COX inhibition, anticancer screening, 3D multicellular tumor spheroids, and molecular modeling - PubMed.

- SAR insights on isoxazole and 1,2,3‐triazole analogues of neolignans 1–3 - ResearchG

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ajrconline.org [ajrconline.org]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. elearning.uniroma1.it [elearning.uniroma1.it]

- 7. lassbio.icb.ufrj.br [lassbio.icb.ufrj.br]

- 8. benchchem.com [benchchem.com]

- 9. eurekaselect.com [eurekaselect.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. Frontiers | Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives [frontiersin.org]

- 12. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. Exploration of isoxazole analogs: Synthesis, COX inhibition, anticancer screening, 3D multicellular tumor spheroids, and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A review of synthetic strategy, SAR, docking, simulation studies, and mechanism of action of isoxazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. 3D-QSAR and Molecular Dynamics Study of Isoxazole Derivatives to Identify the Structural Requirements for Farnesoid X Receptor (FXR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Design of novel isoxazole derivatives as tubulin inhibitors using computer-aided techniques: QSAR modeling, in silico ADMETox, molecular docking, molecular dynamics, biological efficacy, and retrosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

Therapeutic Potential of 3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole: A Novel Sigma-1 Receptor Modulator in Drug Discovery

An In-Depth Technical Guide

Disclaimer: The compound 3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole is a novel chemical entity. This guide synthesizes a scientifically plausible framework for its investigation based on the known pharmacology of the isoxazole scaffold and related piperidine-containing molecules. The proposed mechanisms and therapeutic applications are hypothetical and require experimental validation.

Executive Summary

The isoxazole scaffold is a privileged structure in medicinal chemistry, known to be a core component of numerous compounds with diverse biological activities. This guide introduces a novel isoxazole derivative, 3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole, and posits its therapeutic potential as a modulator of the sigma-1 receptor (S1R). The S1R is a unique intracellular chaperone protein implicated in a variety of cellular functions and disease pathologies, including neurodegenerative disorders, neuropathic pain, and psychiatric conditions. This document provides a comprehensive technical overview of the proposed mechanism of action, a roadmap for its preclinical evaluation, and detailed experimental protocols to validate its therapeutic utility.

Introduction to 3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole

3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole is a novel small molecule designed to integrate the key pharmacophoric features of known S1R ligands. The structure combines a phenyl-isoxazole core, which provides a rigid scaffold for receptor interaction, with a flexible propyl-piperidine side chain, a common feature in many high-affinity S1R ligands that is crucial for establishing key binding interactions within the receptor's active site.

Molecular Structure:

The rationale for the synthesis of this compound is based on the established structure-activity relationships of other S1R modulators. The phenyl group is hypothesized to interact with a hydrophobic pocket in the S1R binding site, while the tertiary amine of the piperidine ring is expected to form a crucial salt bridge with an acidic residue, such as Asp126 or Glu172, in the receptor.

The Sigma-1 Receptor (S1R): A Key Therapeutic Target

The S1R is a 223-amino acid transmembrane protein primarily located at the endoplasmic reticulum-mitochondrion interface, where it acts as a molecular chaperone. It is not a classical G-protein coupled receptor and lacks an enzymatic domain. Instead, it modulates the function of other proteins, including ion channels and G-protein coupled receptors, through direct protein-protein interactions.

Key Functions of the Sigma-1 Receptor:

-

Modulation of intracellular calcium signaling.

-

Regulation of ion channel activity (e.g., NMDA receptors, voltage-gated potassium channels).

-

Cellular stress response and neuroprotection.

-

Modulation of neurotransmitter release.

The S1R is implicated in a wide range of pathological conditions, making it a highly attractive target for drug discovery. Its role in neuroprotection and the modulation of pain signaling pathways is particularly well-documented.

Proposed Mechanism of Action and Therapeutic Rationale

We hypothesize that 3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole acts as a high-affinity agonist at the S1R. As an agonist, it would stabilize the active conformation of the receptor, promoting its chaperone activity and downstream signaling effects.

Signaling Pathway Diagram:

Caption: A multi-stage workflow for the preclinical assessment of 3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole.

Detailed Experimental Protocols

In Vitro Characterization

5.1.1. Protocol: Sigma-1 Receptor Radioligand Binding Assay

-

Objective: To determine the binding affinity (Ki) of 3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole for the S1R.

-

Materials:

-

Membrane homogenates from cells overexpressing human S1R.

-

Radioligand: -pentazocine.

-

Non-specific binding control: Haloperidol (10 µM).

-

Assay buffer: 50 mM Tris-HCl, pH 7.4.

-

Test compound: 3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole at various concentrations.

-

-

Procedure:

-

In a 96-well plate, combine the cell membrane homogenates, -pentazocine, and varying concentrations of the test compound.

-

For non-specific binding, add haloperidol instead of the test compound.

-

Incubate at 37°C for 120 minutes.

-

Terminate the reaction by rapid filtration through glass fiber filters.

-

Wash the filters with ice-cold assay buffer.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

Calculate the Ki value using the Cheng-Prusoff equation.

-

5.1.2. Protocol: In Vitro ADME Profiling

-

Objective: To assess the drug-like properties of the compound.

-

Assays:

-

Metabolic Stability: Incubate the compound with human liver microsomes and measure its depletion over time using LC-MS/MS.

-

CYP450 Inhibition: Evaluate the potential of the compound to inhibit major cytochrome P450 isoforms using commercially available kits.

-

Plasma Protein Binding: Determine the fraction of the compound bound to plasma proteins using rapid equilibrium dialysis.

-

Aqueous Solubility: Measure the solubility of the compound in phosphate-buffered saline at physiological pH.

-

In Vivo Evaluation

5.2.1. Protocol: Pharmacokinetic Study in Rodents

-

Objective: To determine the pharmacokinetic profile (e.g., half-life, bioavailability, Cmax) of the compound.

-

Procedure:

-

Administer a single dose of the compound to a cohort of rodents (e.g., Sprague-Dawley rats) via intravenous and oral routes.

-

Collect blood samples at predetermined time points.

-

Process the blood to obtain plasma.

-

Quantify the concentration of the compound in plasma using a validated LC-MS/MS method.

-

Calculate pharmacokinetic parameters using appropriate software (e.g., Phoenix WinNonlin).

-

5.2.2. Protocol: Chronic Constriction Injury (CCI) Model of Neuropathic Pain

-

Objective: To evaluate the efficacy of the compound in a validated animal model of neuropathic pain.

-

Procedure:

-

Induce neuropathic pain in rodents by loosely ligating the sciatic nerve (CCI model).

-

After a post-operative recovery and pain development period, assess baseline pain thresholds (e.g., using von Frey filaments for mechanical allodynia).

-

Administer the test compound or vehicle to the animals.

-

Measure pain thresholds at various time points post-dosing.

-

Compare the pain thresholds of the treated group to the vehicle control group to determine the analgesic effect.

-

Data Summary and Interpretation

All quantitative data should be meticulously recorded and analyzed. The following tables provide a template for summarizing key findings.

Table 1: In Vitro Profile of 3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole

| Parameter | Result |

| Sigma-1 Receptor Ki (nM) | |

| Sigma-2 Receptor Ki (nM) | |

| hERG Inhibition IC50 (µM) | |

| Human Liver Microsomal Stability (t½, min) | |

| Aqueous Solubility (µg/mL) |

Table 2: In Vivo Efficacy in CCI Model

| Treatment Group | Dose (mg/kg) | Paw Withdrawal Threshold (g) at Tmax | % Reversal of Allodynia |

| Vehicle | - | ||

| Test Compound | |||

| Positive Control (e.g., Gabapentin) |

Conclusion and Future Directions

3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole represents a promising starting point for the development of a novel therapeutic agent targeting the sigma-1 receptor. The proposed preclinical evaluation workflow provides a robust framework for validating its therapeutic potential. Positive outcomes from these studies would warrant further investigation, including more extensive toxicology studies and the initiation of IND-enabling studies. The unique pharmacology of the S1R offers a compelling opportunity to address significant unmet medical needs in the areas of chronic pain and neurodegenerative diseases.

References

-

Title: Sigma-1 Receptor Chaperone and Its Role in Cellular Homeostasis and Signaling Source: Journal of Pharmacological Sciences URL: [Link]

-

Title: The sigma-1 receptor: a key pharmacological target in the treatment of central nervous system disorders Source: Expert Opinion on Therapeutic Targets URL: [Link]

The Nexus of Piperidine and Isoxazole: A Technical Guide to Piperidin-1-yl Propyl Isoxazole Compounds in Drug Discovery

Introduction: A Synthesis of Privileged Scaffolds

In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. This guide delves into the chemical and biological landscape of a particularly compelling class of molecules: piperidin-1-yl propyl isoxazole compounds. These structures represent a thoughtful amalgamation of two "privileged" heterocyclic systems: the piperidine ring, a ubiquitous motif in pharmaceuticals known for its favorable pharmacokinetic properties, and the isoxazole ring, a versatile five-membered heterocycle recognized for its diverse biological activities.[1][2] The propyl linker provides the necessary conformational flexibility for optimal interaction with biological targets.

The inherent value of this scaffold lies in its modularity, allowing for systematic exploration of chemical space and fine-tuning of pharmacological properties. This has led to the discovery of potent agents with a range of therapeutic applications, most notably in the fields of antipsychotics and oncology. This guide will provide researchers, scientists, and drug development professionals with an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of these promising compounds, supported by detailed experimental protocols and mechanistic insights.

Synthetic Strategies: Constructing the Core Scaffold

The synthesis of piperidin-1-yl propyl isoxazole derivatives typically follows a convergent approach, where the piperidinyl-isoxazole core is first assembled, followed by the attachment of the propyl side chain, often culminating in the introduction of a terminal functional group. A generalized synthetic workflow is presented below.

Experimental Protocol: General Synthesis of Piperidin-1-yl Propyl Isoxazole Derivatives

-

Step 1: Synthesis of the Isoxazole Ring. A common method for constructing the isoxazole ring is through a [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[3][4] Alternatively, the reaction of a β-diketone with hydroxylamine hydrochloride can yield the desired isoxazole core.[5]

-

Step 2: Coupling of Piperidine to the Isoxazole. The pre-formed isoxazole, typically bearing a reactive handle such as a hydroxyl or a halide, is coupled to a suitably protected piperidine derivative. For instance, a 4-hydroxypiperidine can be alkylated with a halo-isoxazole derivative.

-

Step 3: Introduction of the Propyl Linker. The piperidine nitrogen is then alkylated with a 1,3-dihalopropane (e.g., 1-bromo-3-chloropropane) under basic conditions. This step introduces the three-carbon linker.

-

Step 4: Final Derivatization. The terminal halide on the propyl chain serves as a reactive point for the introduction of various aryl, heteroaryl, or other functional groups via nucleophilic substitution, Suzuki coupling, or Buchwald-Hartwig amination, leading to a diverse library of final compounds.[6]

Caption: Generalized workflow for the synthesis of piperidin-1-yl propyl isoxazole compounds.

A Spectrum of Biological Activities: From CNS to Oncology

The piperidin-1-yl propyl isoxazole scaffold has proven to be a fertile ground for the discovery of compounds with a wide array of biological activities. The following sections will detail the most prominent of these, with a focus on their antipsychotic, anticancer, antimicrobial, and anti-inflammatory properties.

Antipsychotic Activity: Targeting Dopamine and Serotonin Receptors

A significant body of research has focused on the development of piperidin-1-yl propyl isoxazole derivatives as atypical antipsychotics.[7] These compounds often exhibit a dual antagonism of dopamine D2 and serotonin 5-HT2A receptors, a hallmark of many second-generation antipsychotic drugs.[8][9] This dual action is believed to contribute to their efficacy against the positive and negative symptoms of schizophrenia, with a reduced propensity for extrapyramidal side effects compared to older, typical antipsychotics.[10]

Mechanism of Action: The therapeutic effect of these compounds is attributed to their ability to modulate dopaminergic and serotonergic neurotransmission in key brain regions. Blockade of D2 receptors in the mesolimbic pathway is thought to alleviate the positive symptoms of psychosis, while 5-HT2A receptor antagonism in the prefrontal cortex may contribute to the improvement of negative and cognitive symptoms.[8][11]

Caption: Dual antagonism of D2 and 5-HT2A receptors by piperidin-1-yl propyl isoxazole compounds.

Structure-Activity Relationship (SAR):

-

Isoxazole Moiety: The substitution pattern on the isoxazole ring significantly influences potency and selectivity. For example, a 6-fluoro substituent on a benzisoxazole ring has been shown to enhance neuroleptic activity.

-

Piperidine Linker: The nature of the substituent at the 4-position of the piperidine ring can modulate receptor affinity.

-

Propyl Chain and Terminal Group: The terminal group on the propyl chain is a key determinant of both potency and selectivity for D2 versus 5-HT2A receptors. Aromatic and heteroaromatic groups are commonly employed to optimize these properties.[12][13]

| Compound/Scaffold | D2 Ki (nM) | 5-HT2A Ki (nM) | Key Structural Features | Reference |

| Iloperidone | 6.2 | 5.6 | 6-fluoro-1,2-benzisoxazole with a substituted phenoxypropyl piperidine | [7] |

| Risperidone | 3.1 | 0.16 | Benzisoxazole with a pyrimidinone-containing propylpiperidine side chain | [14] |

| Various Analogs | 1-100 | 0.5-50 | Variations in the terminal aryl group and piperidine substituents | [13][15] |

Experimental Protocol: In Vivo Evaluation of Antipsychotic Activity (Apomorphine-Induced Climbing in Mice)

-

Animal Model: Male Swiss-Webster mice are commonly used.

-

Drug Administration: Test compounds are administered intraperitoneally (i.p.) or orally (p.o.) at various doses. A vehicle control and a standard antipsychotic (e.g., haloperidol) are included.

-

Induction of Climbing Behavior: After a set pre-treatment time (e.g., 30-60 minutes), mice are injected with apomorphine (a dopamine agonist) to induce climbing behavior.

-

Observation: Mice are placed in individual wire mesh cages, and the duration of climbing is recorded for a specified period (e.g., 30 minutes).

-

Data Analysis: The percentage inhibition of climbing behavior compared to the vehicle-treated group is calculated. A dose-response curve is generated to determine the ED50 value.[7]

Anticancer Activity: Targeting Proliferation and Survival Pathways

The piperidin-1-yl propyl isoxazole scaffold has also emerged as a promising framework for the development of novel anticancer agents.[16][17] These compounds have been shown to exhibit cytotoxic and antiproliferative effects against a range of cancer cell lines.

Mechanism of Action: The anticancer mechanisms of these compounds are diverse and can include the induction of apoptosis (programmed cell death), inhibition of key signaling pathways involved in cell growth and survival (such as the PI3K/Akt pathway), and inhibition of protein kinases like VEGFR-2 and c-Met.[18][19] Some derivatives have also been investigated as potential PARP inhibitors.[20]

Structure-Activity Relationship (SAR):

-

Isoxazole Substituents: The nature and position of substituents on the isoxazole ring can significantly impact anticancer potency. For instance, the introduction of triazole moieties has been shown to enhance activity against certain cancer cell lines.[1]

-

Piperidine and Linker: The piperidine ring and the propyl linker play a crucial role in orienting the molecule within the binding pocket of target proteins.

-

Terminal Groups: The terminal functional group is critical for determining the specific anticancer mechanism and potency. For example, compounds with specific sulfonamide or substituted phenyl groups have shown enhanced activity.[17]

| Compound Series | Cancer Cell Line | IC50 (µM) | Key Structural Features | Reference |

| Isoxazole-piperidine-1,2,3-triazoles | MCF-7, HeLa, A549, IMR32 | 3.2 - 8.6 | Introduction of a triazole moiety to the piperidine nitrogen | [1][21] |

| Benzoisoxazolyl-piperidinyl-1,2,3-triazoles | HepG-2, A549 | Significant cytotoxicity | 5-fluorobenzisoxazole core with various triazole substitutions | [17] |

| Piperidinyl-based benzoxazoles | MCF-7, A549, PC-3 | 4.3 - 15.9 | Benzoxazole core with different substituents on the piperidine | [19] |

Experimental Protocol: In Vitro Anticancer Activity (MTT Assay)

-

Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media.

-

Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight.

-

Compound Treatment: Cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours). A vehicle control and a standard anticancer drug (e.g., doxorubicin) are included.

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.[18]

-

Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle control, and the IC50 value (the concentration that inhibits 50% of cell growth) is determined.[18]

Antimicrobial and Anti-inflammatory Activities

While less explored than their antipsychotic and anticancer properties, some piperidin-1-yl propyl isoxazole derivatives have also demonstrated promising antimicrobial and anti-inflammatory activities.[22][23]

Antimicrobial Activity: The isoxazole and piperidine moieties are present in various known antimicrobial agents. The mechanism of action can involve the disruption of bacterial cell wall synthesis or other essential cellular processes.[24]

Anti-inflammatory Activity: The anti-inflammatory effects of these compounds are often evaluated using the carrageenan-induced paw edema model in rodents.[24][25] The mechanism can involve the inhibition of pro-inflammatory enzymes like cyclooxygenase (COX) or the modulation of inflammatory signaling pathways.

Structure-Activity Relationship (SAR): The SAR for these activities is still emerging, but it is likely that substitutions on both the isoxazole and the terminal group of the propyl chain will play a significant role in determining potency and spectrum of activity.

Conclusion and Future Perspectives

The piperidin-1-yl propyl isoxazole scaffold represents a highly versatile and promising platform for the discovery of new therapeutic agents. The wealth of research into their synthesis and biological evaluation has established their potential as potent antipsychotic and anticancer agents, with emerging evidence for their utility in treating microbial infections and inflammatory conditions.

Future research in this area should focus on:

-

Expansion of Chemical Diversity: The synthesis of novel analogs with a wider range of substituents on the isoxazole and piperidine rings, as well as the exploration of different linkers.

-

Mechanism of Action Studies: Deeper investigation into the specific molecular targets and signaling pathways modulated by these compounds to better understand their therapeutic effects and potential side effects.

-

In Vivo Efficacy and Pharmacokinetic Profiling: Rigorous in vivo studies to evaluate the efficacy, safety, and pharmacokinetic properties of lead compounds in relevant animal models.

-

Development of Selective Agents: Fine-tuning the structure to develop compounds with high selectivity for specific receptor subtypes or enzyme isoforms to minimize off-target effects.

By leveraging the principles of medicinal chemistry and a thorough understanding of the structure-activity relationships, the piperidin-1-yl propyl isoxazole scaffold will undoubtedly continue to be a source of innovative drug candidates for years to come.

References

- Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. Molecules. [URL: https://www.mdpi.com/1420-3049/28/19/6891]

- Synthesis and structure-activity relationship of the isoindolinyl benzisoxazolpiperidines as potent, selective, and orally active human dopamine D4 receptor antagonists. Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/12361392/]

- A Comparative Analysis of Piperidine Derivatives in Anticancer Research. Benchchem. [URL: https://www.benchchem.

- Synthesis, antimicrobial and anti-inflammatory studies of isoxazole analogues of Rosuvastatin. Der Pharma Chemica. [URL: https://www.derpharmachemica.

- Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy. European Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/38056220/]

- 3-[[(Aryloxy)alkyl]piperidinyl]-1,2-benzisoxazoles as D2/5-HT2 antagonists with potential atypical antipsychotic activity. Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/7707315/]

- SAR of isoxazole based new anticancer drugs. ResearchGate. [URL: https://www.researchgate.net/figure/SAR-of-isoxazole-based-new-anticancer-drugs_fig1_349457223]

- Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. European Journal of Medicinal Chemistry. [URL: https://www.ebi.ac.uk/chembl/document_report_view/CHEMBL5096181/]

- Synthesis of some new isoxazole-piperidine-1,2,3-triazoles as in vitro anticancer agents. Indian Journal of Chemistry. [URL: https://nopr.niscpr.res.in/handle/123456789/59103]

- Synthesis of some new isoxazole-piperidine-1,2,3-triazoles as in vitro anticancer agents. Indian Journal of Chemistry. [URL: https://www.researchgate.net/publication/368853753_Synthesis_of_some_new_isoxazole-piperidine-123-triazoles_as_in_vitro_anticancer_agents]

- In Vitro Anticancer Activity and In Silico Target Profiling of 5-(Piperazin-1-ylsulfonyl)-1,3-oxazole-4-carbonitriles. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9966384/]

- Structure–Activity Relationships for a Novel Series of Dopamine D2-like Receptor Ligands Based on N-Substituted 3-Aryl-8-azabicyclo[3.2.1]octan-3-ol. ACS Chemical Neuroscience. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3369352/]

- Unveiling the In Vivo Mechanisms of Isoxazole Derivatives: A Comparative Guide. Benchchem. [URL: https://www.benchchem.

- Application Notes and Protocols for Piperazine Derivatives in Cancer Cell Line Studies. Benchchem. [URL: https://www.benchchem.

- Variation in Dopamine D2 and Serotonin 5-HT2A Receptor Genes is Associated with Working Memory Processing and Response to Treatment with Antipsychotics. Neuropsychopharmacology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3306877/]

- Synthesis, anticancer and molecular docking studies of new class of benzoisoxazolyl-piperidinyl-1, 2, 3-triazoles. Journal of King Saud University - Science. [URL: https://www.sciencedirect.com/science/article/pii/S101836472030588X]

- Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry. [URL: https://www.beilstein-journals.org/bjoc/articles/18/104]

- Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. Molecules. [URL: https://www.mdpi.com/1420-3049/28/24/8040]

- Comparison of dopamine D2 receptor binding affinity to serotonin 5-HT2A receptor binding affinity for selected DRBAs. ResearchGate. [URL: https://www.researchgate.net/figure/Comparison-of-dopamine-D2-receptor-binding-affinity-to-serotonin-5-HT2A-receptor_fig1_262512140]

- 3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole. BLD Pharm. [URL: https://www.bldpharm.com/products/895-73-8.html]

- Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents. Heliyon. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10652033/]

- In silico docking studies and synthesis of new phosphoramidate derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[ d]isoxazole as potential antimicrobial agents. Journal of Biomolecular Structure and Dynamics. [URL: https://pubmed.ncbi.nlm.nih.gov/32312118/]

- Computational approaches for the design of novel dopamine D2 and serotonin 5-HT2A receptor dual antagonist towards schizophrenia. Journal of Biomolecular Structure and Dynamics. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9007629/]

- Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. Molecules. [URL: https://www.mdpi.com/1420-3049/30/19/3917]

- Isoxazole Derivatives as Regulators of Immune Functions. Molecules. [URL: https://www.mdpi.com/1420-3049/23/11/2764]

- Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line. Indian Journal of Chemistry. [URL: https://nopr.niscpr.res.in/handle/123456789/28849]

- Analgesic, anti-inflammatory, and antimicrobial activities of novel isoxazole/pyrimidine/pyrazole substituted benzimidazole analogs. ResearchGate. [URL: https://www.researchgate.net/publication/280946213_Analgesic_anti-inflammatory_and_antimicrobial_activities_of_novel_isoxazolepyrimidinepyrazole_substituted_benzimidazole_analogs]

- Application Notes and Protocols for the Synthesis of Furo[3,4-d]isoxazoles via 1,3-Dipolar Cycloaddition. Benchchem. [URL: https://www.benchchem.com/application-notes/application-notes-and-protocols-for-the-synthesis-of-furo-3-4-d-isoxazoles-via-1-3-dipolar-cycloaddition]

- Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt. Journal of Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8117769/]

- Design of novel dopamine D2 and serotonin 5-HT2A receptors dual antagonists toward schizophrenia: An integrated study with QSAR, molecular docking, virtual screening and molecular dynamics simulations. European Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/31981919/]

- The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules. [URL: https://www.mdpi.com/1420-3049/28/16/5973]

- Isoxazole synthesis. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/isoxazoles.shtm]

- Antimicrobial and antioxidant activities of piperidine derivatives. ResearchGate. [URL: https://www.researchgate.

- Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. Molecules. [URL: https://www.mdpi.com/1420-3049/28/10/4144]

- Synthesis of new 3-(3-phenyl-isoxazol-5-yl) or 3-[(3-phenyl-isoxazol-5-yl)-amino] substituted 4(3H)-quinazolinone derivatives with antineoplastic activity. Pharmazie. [URL: https://pubmed.ncbi.nlm.nih.gov/10234736/]

- Revolutionizing Isoxazole Chemistry: Synthesis and Characterization of 3,5-Disubstituted Isoxazole Derivatives. Sciforum. [URL: https://sciforum.net/paper/view/16386]

- 1-(Pyrrolidin-1-yl)naphtho[1,2-d]isoxazole. Molbank. [URL: https://www.mdpi.com/1422-8599/2025/2/M1999]

- Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method. SAR Publication. [URL: https://www.sarpublication.com/media/articles/SAR_JCP_32_18-22.pdf]

- Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules. [URL: https://www.mdpi.com/1420-3049/18/11/13711]

- Synthesis and biological evaluation of novel isoxazole-piperazine hybrids as potential anti-cancer agents with inhibitory effect on liver cancer stem cells. Bioorganic & Medicinal Chemistry Letters. [URL: https://pubmed.ncbi.nlm.nih.gov/34610508/]

- Synthesis and dual D2 and 5-HT1A receptor binding affinities of 5-piperidinyl and 5-piperazinyl-1H-benzo[d]imidazol-2(3H)-ones. Journal of Enzyme Inhibition and Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/23488743/]

- Anatomical relationships between serotonin 5-HT2A and dopamine D2 receptors in living human brain. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Anatomical-relationships-between-serotonin-5-HT2A-and-Kim-Kim/c48b7a6b251a37c4d515a8c2f1b0a85012e84d9f]

- Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs. ResearchGate. [URL: https://www.researchgate.net/publication/374711693_Structural_Basis_for_D3D4-Selective_Antagonism_of_Piperazinylalkyl_PyrazoleIsoxazole_Analogs]

- Identifying the In Vivo Cellular Correlates of Antipsychotic Drugs. ACS Chemical Neuroscience. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4027429/]

- Selective, centrally acting serotonin 5-HT2 antagonists. 2. Substituted 3-(4-fluorophenyl)-1H-indoles. Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/2042784/]

- Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Scholars Research Library. [URL: https://www.scholarsresearchlibrary.

- Application Notes and Protocols for In Vitro Evaluation of 2-(Benzo[d]isoxazol-3-yl)ethanol. Benchchem. [URL: https://www.benchchem.com/application-notes/application-notes-and-protocols-for-in-vitro-evaluation-of-2-benzo-d-isoxazol-3-yl-ethanol]

Sources

- 1. op.niscpr.res.in [op.niscpr.res.in]

- 2. 895-73-8|3-Phenyl-5-(3-(piperidin-1-yl)propyl)isoxazole|BLD Pharm [bldpharm.com]

- 3. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]

- 4. Isoxazole synthesis [organic-chemistry.org]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and dual D2 and 5-HT1A receptor binding affinities of 5-piperidinyl and 5-piperazinyl-1H-benzo[d]imidazol-2(3H)-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 3-[[(Aryloxy)alkyl]piperidinyl]-1,2-benzisoxazoles as D2/5-HT2 antagonists with potential atypical antipsychotic activity: antipsychotic profile of iloperidone (HP 873) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Variation in Dopamine D2 and Serotonin 5-HT2A Receptor Genes is Associated with Working Memory Processing and Response to Treatment with Antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Computational approaches for the design of novel dopamine D2 and serotonin 5-HT2A receptor dual antagonist towards schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identifying the In Vivo Cellular Correlates of Antipsychotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Structural Basis for D3/D4-Selective Antagonism of Piperazinylalkyl Pyrazole/Isoxazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and structure-activity relationship of the isoindolinyl benzisoxazolpiperidines as potent, selective, and orally active human dopamine D4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Structure–Activity Relationships for a Novel Series of Dopamine D2-like Receptor Ligands Based on N-Substituted 3-Aryl-8-azabicyclo[3.2.1]octan-3-ol - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Document: Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (CHEMBL5096181) - ChEMBL [ebi.ac.uk]

- 17. Synthesis, anticancer and molecular docking studies of new class of benzoisoxazolyl-piperidinyl-1, 2, 3-triazoles - Journal of King Saud University - Science [jksus.org]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. mdpi.com [mdpi.com]

- 20. Isoxazole compounds: Unveiling the synthetic strategy, in-silico SAR & toxicity studies and future perspective as PARP inhibitor in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. derpharmachemica.com [derpharmachemica.com]

- 23. In silico docking studies and synthesis of new phosphoramidate derivatives of 6-fluoro-3-(piperidin-4-yl)benzo[ d]isoxazole as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. pdf.benchchem.com [pdf.benchchem.com]

- 25. Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Elucidating the Bioactivity Profile and Receptor Binding Affinity of Novel Compounds

In the landscape of modern drug discovery, the journey from a promising chemical entity to a clinically viable therapeutic is both arduous and complex. At the core of this endeavor lies a fundamental requirement: to deeply understand the interaction between a compound and its biological target. This guide is crafted for researchers, scientists, and drug development professionals, providing a narrative that synthesizes technical accuracy with field-proven insights. We will navigate the critical experiments and analytical frameworks required to build a comprehensive bioactivity profile, moving beyond mere data generation to a profound understanding of a compound's potential.

Section 1: The Foundational Principles of Molecular Recognition

At its heart, pharmacology is the study of molecular recognition. The ability of a compound to elicit a biological response is predicated on its capacity to physically interact with a target, typically a protein receptor.

Beyond "Lock and Key": Modern Views on Receptor-Ligand Interactions

The classical "lock and key" model, while a useful starting point, has been refined by concepts like "induced fit," where the binding of a ligand can dynamically reshape the receptor's conformation. This initial binding event is governed by a host of non-covalent interactions, including hydrogen bonds, electrostatic interactions, van der Waals forces, and hydrophobic effects. Understanding these forces is paramount to rational drug design.

The Language of Binding: Thermodynamics and Kinetics

The interaction between a compound (ligand, L) and its receptor (R) to form a complex (LR) is a reversible process defined by key quantitative parameters:

-

Association Rate Constant (k_on_): The rate at which the ligand and receptor associate.

-

Dissociation Rate Constant (k_off_): The rate at which the complex breaks apart.

-

Equilibrium Dissociation Constant (K_d_): A measure of binding affinity, representing the concentration of ligand at which 50% of the receptors are occupied at equilibrium.[1] It is calculated as k_off_ / k_on_. A lower K_d_ value signifies a higher binding affinity.

-

Equilibrium Association Constant (K_a_): The reciprocal of K_d_ (1/K_d_).[1]

These parameters provide a quantitative language to describe the strength and stability of the ligand-receptor interaction.[1]

Defining Bioactivity: From Binding to Biological Function

While binding affinity is a crucial metric, it is only part of the story. Bioactivity describes the functional consequence of this binding. A compound can be:

-

An Agonist: A ligand that binds to a receptor and activates it, producing a biological response.

-

An Antagonist: A ligand that binds to a receptor but does not activate it, instead blocking the binding of an agonist.

-

An Allosteric Modulator: A ligand that binds to a site on the receptor distinct from the primary (orthosteric) binding site, modifying the receptor's response to the endogenous ligand.

A comprehensive bioactivity profile, therefore, must characterize both the binding affinity and the functional effect of a compound.[2]

Section 2: A Strategic Approach to Experimental Design

A well-defined experimental strategy is critical to efficiently and accurately characterize a compound.

The Target Product Profile (TPP): Guiding the Investigation

Before embarking on a screening campaign, it is essential to define the TPP. This document outlines the desired characteristics of the final drug candidate, including its intended mechanism of action, potency, and selectivity. The TPP serves as a roadmap, informing the choice of assays and the interpretation of results.

The Power of Orthogonal Assays

No single assay is perfect. Each has its own set of advantages and limitations. Therefore, a robust approach employs orthogonal assays—different experimental methods that measure the same or related parameters. Concordant results from orthogonal assays provide a high degree of confidence in the data.

A Decision Framework for Assay Selection

Choosing the right assay depends on several factors, including the nature of the target, the desired throughput, and the specific information required (e.g., affinity, kinetics, or functional response).

Caption: Decision tree for selecting appropriate assays.

Section 3: Core Methodologies for Quantifying Receptor Binding Affinity

Determining the binding affinity of a compound for its target is a cornerstone of drug discovery. Several robust methods are available, each with unique strengths.

The Gold Standard: Radioligand Binding Assays

Radioligand binding assays are highly sensitive and versatile, making them a "gold standard" for measuring ligand-receptor interactions.[3][4] These assays utilize a radioactively labeled ligand to quantify binding to a receptor.

-

Saturation Binding: This experiment determines the density of receptors in a sample (B_max_) and the equilibrium dissociation constant (K_d_) of the radioligand.[3] It involves incubating the receptor preparation with increasing concentrations of the radioligand until saturation is reached.

-

Competition Binding: This is the most common format for screening and characterizing unlabeled compounds.[3][5][6][7][8] A fixed concentration of radioligand is incubated with the receptor in the presence of varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand is measured, and the concentration that inhibits 50% of the specific binding (IC_50_) is determined. The inhibition constant (K_i_) can then be calculated from the IC_50_ value.

Detailed Protocol: Competition Radioligand Binding Assay

-

Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a suitable buffer and prepare a membrane fraction by centrifugation.[9][10] Determine the protein concentration of the membrane preparation.[9]

-

Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of a suitable radioligand (typically at or below its K_d_), and a range of concentrations of the unlabeled test compound.[9][10]

-

Incubation: Incubate the plate at a specific temperature for a sufficient time to allow the binding to reach equilibrium.[9]

-

Separation of Bound and Free Ligand: Rapidly separate the receptor-bound radioligand from the unbound radioligand by vacuum filtration through a glass fiber filter.[3][9]

-

Quantification: Measure the radioactivity trapped on the filters using a scintillation counter.[9]

-

Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve and determine the IC_50_ value. Calculate the K_i_ using the Cheng-Prusoff equation: K_i_ = IC_50_ / (1 + [L]/K_d_), where [L] is the concentration of the radioligand and K_d_ is its dissociation constant.

Caption: Workflow for a competition radioligand binding assay.

Real-Time, Label-Free Analysis: Surface Plasmon Resonance (SPR)

SPR is a powerful optical technique for studying biomolecular interactions in real-time without the need for labels.[11][12] It measures changes in the refractive index at the surface of a sensor chip upon binding of an analyte to an immobilized ligand. This allows for the determination of both kinetic parameters (k_on_ and k_off_) and the equilibrium dissociation constant (K_d_).[12] SPR is particularly valuable for characterizing the binding of small molecules to protein targets and for fragment-based screening.[13]

Thermodynamic Characterization: Isothermal Titration Calorimetry (ITC)

ITC is a highly rigorous biophysical technique that directly measures the heat released or absorbed during a binding event.[14][15][16] This allows for the determination of the binding affinity (K_a_ or K_d_), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding.[17] ITC is considered a gold-standard method as it provides a complete thermodynamic profile of the interaction in solution, without the need for labeling or immobilization.[15]

| Technique | Principle | Key Parameters | Advantages | Limitations |

| Radioligand Binding | Measures the binding of a radiolabeled ligand to a receptor. | K_d_, K_i_, B_max_ | High sensitivity, versatile, well-established. | Requires radiolabeled compounds, generates radioactive waste. |

| Surface Plasmon Resonance (SPR) | Detects changes in refractive index upon binding to a sensor surface. | k_on_, k_off_, K_d_ | Real-time kinetics, label-free, high throughput.[11][13] | Requires immobilization of one binding partner, potential for artifacts. |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change associated with a binding event. | K_d_, n, ΔH, ΔS | Gold standard, provides full thermodynamic profile, solution-based.[15] | Requires relatively large amounts of material, lower throughput. |

Section 4: Characterizing the Functional Bioactivity Profile

Determining how a compound affects the biological function of its target is a critical step in drug development.[18][19] Functional assays bridge the gap between binding affinity and therapeutic potential.

Probing Cellular Responses: Cell-Based Functional Assays

Cell-based assays are essential for understanding how a compound's interaction with its target translates into a cellular response.[20]

-

Second Messenger Assays: Many receptors, particularly G-protein coupled receptors (GPCRs), signal through the production of intracellular second messengers like cyclic AMP (cAMP) and calcium (Ca²⁺).[21][22] Assays that measure changes in the levels of these second messengers are widely used to assess GPCR activation.[21]

-

Reporter Gene Assays: These assays are designed to measure the activation of specific signaling pathways that lead to changes in gene expression.[20][23] A reporter gene (e.g., luciferase or β-galactosidase) is placed under the control of a promoter that is responsive to the signaling pathway of interest.

-

β-Arrestin Recruitment Assays: Upon activation, many GPCRs recruit a protein called β-arrestin, which is involved in receptor desensitization and signaling.[20] Assays that measure the recruitment of β-arrestin to the receptor provide a universal readout of GPCR activation.[21]

Caption: Simplified GPCR signaling cascade.

Unbiased Discovery: Phenotypic Screening

Phenotypic screening involves testing compounds in complex biological systems, such as cells or whole organisms, without a preconceived notion of the target.[24] This approach can identify compounds with novel mechanisms of action and has been responsible for the discovery of many first-in-class drugs.[25][26]

From "What" to "How": Deconvoluting the Mechanism of Action (MoA)

Understanding a compound's MoA is crucial for its development.[27] This involves identifying the specific molecular target and the signaling pathways through which the compound exerts its effects. A combination of target-based and phenotypic approaches is often required to fully elucidate the MoA.

Section 5: Data Interpretation and Integrated Analysis

The data generated from binding and functional assays must be carefully analyzed and integrated to build a comprehensive understanding of a compound's properties.

The Story in the Curve: Hill Slope and Cooperativity

The steepness of a dose-response curve is described by the Hill slope.[28][29][30] A Hill slope of 1.0 suggests a simple, one-to-one binding interaction. A slope greater than 1.0 may indicate positive cooperativity, while a slope less than 1.0 can suggest negative cooperativity or complex binding equilibria.

The Engine of Optimization: Structure-Activity Relationships (SAR)

SAR is the process of systematically modifying the chemical structure of a compound and assessing the impact of these changes on its biological activity.[31][32][33][34][35] This iterative process is fundamental to medicinal chemistry and is used to optimize the potency, selectivity, and pharmacokinetic properties of a lead compound.[31][33]

A Case Study: Building a Comprehensive Bioactivity Profile

Consider a hypothetical compound, "Compound X," identified in a high-throughput screen for inhibitors of a specific kinase.

-